![molecular formula C12H15N B15293825 (1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine typically involves multi-step reactions. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spiro compounds with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the spirocyclic framework.
Scientific Research Applications
Chemistry
In chemistry, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. These properties make it a potential lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into binding sites, modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-3’-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in the position and nature of the functional groups.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a spirocyclic structure linked to steroid frameworks and exhibit different biological activities.
Uniqueness
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanamine |
InChI |
InChI=1S/C12H15N/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11H,5-8,13H2 |
InChI Key |
XNLWYBSXOQFXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC3=CC=CC=C3C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
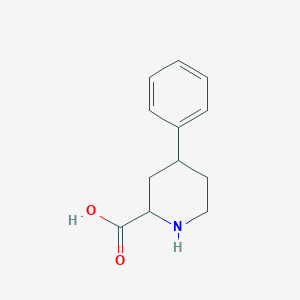
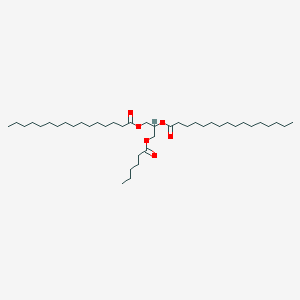
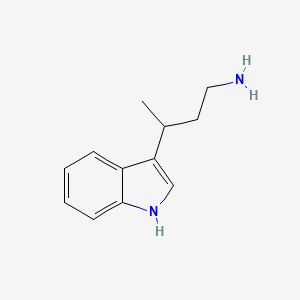
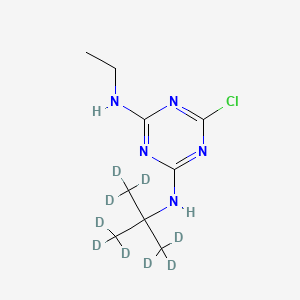


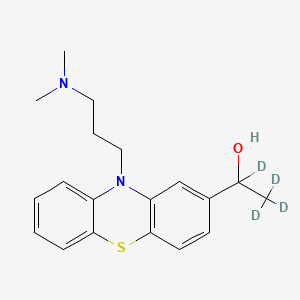
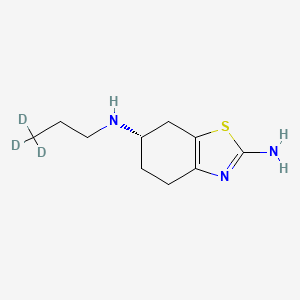
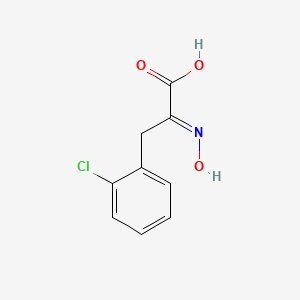
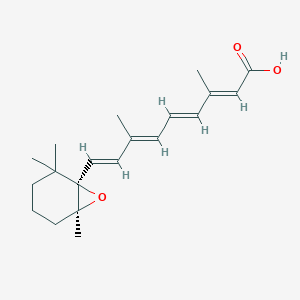
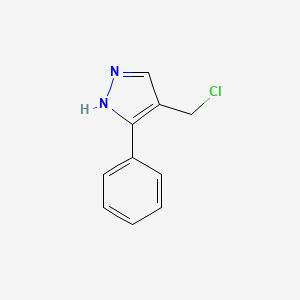
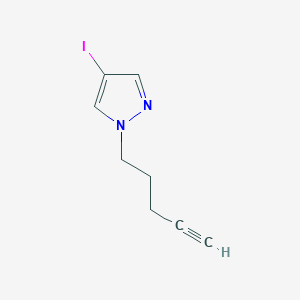
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
